molecular formula C12H19F2NO4 B13340079 2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid

2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid

Cat. No.: B13340079
M. Wt: 279.28 g/mol
InChI Key: ABROJSHVUWCCFG-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclohexane carboxylic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is unique due to the presence of the difluorocyclohexane moiety, which can impart different chemical and physical properties compared to other Boc-protected amino acids.

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-5-12(13,14)6-7(8)9(16)17/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ABROJSHVUWCCFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1C(=O)O)(F)F

Origin of Product

United States

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